molecular formula C8H9FO B1355609 2-Fluoro-5-methylbenzyl alcohol CAS No. 64977-30-6

2-Fluoro-5-methylbenzyl alcohol

Cat. No. B1355609
CAS RN: 64977-30-6
M. Wt: 140.15 g/mol
InChI Key: KJNSKKLMCXORGH-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylbenzyl alcohol is an organic compound with the molecular formula C8H9FO . It has a molecular weight of 140.16 . The IUPAC name for this compound is (2-fluoro-5-methylphenyl)methanol .


Molecular Structure Analysis

The molecule contains a total of 27 bonds, including 19 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .


Physical And Chemical Properties Analysis

2-Fluoro-5-methylbenzyl alcohol is a solid at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Application in Cancer Research

2-Fluoro-5-methylbenzyl alcohol has been implicated in cancer research, particularly in the development of prodrugs for the treatment of hepatocellular carcinoma. A study by Peng et al. (2016) explored novel O-(substituted benzyl) phosphoramidate prodrugs of 5-fluoro-2'-deoxyuridine, finding that these compounds have good inhibitory effects on tumor growth in a mouse xenograft model (Peng et al., 2016).

2. Development of Synthetic Pathways

In the field of synthetic chemistry, 2-Fluoro-5-methylbenzyl alcohol plays a crucial role. Wittmann et al. (2006) detailed a novel synthetic pathway leading to 4-fluoropyridines, where 2-Fluoroallylic alcohols were a key intermediate. This process is significant for the synthesis of compounds with potential pharmacological applications (Wittmann et al., 2006).

3. Role in Heterocyclic Chemistry

Bunce et al. (2008) utilized 2-fluoro-5-nitrobenzyl bromide, a compound closely related to 2-Fluoro-5-methylbenzyl alcohol, in the formation of highly functionalized 4H-1-benzopyrans. This discovery has implications in the synthesis of new heterocyclic compounds, which are often important in pharmaceuticals (Bunce et al., 2008).

4. Aer

obic Alcohol Oxidation2-Fluoro-5-methylbenzyl alcohol has also been studied in the context of aerobic alcohol oxidation. Shibuya et al. (2011) reported the use of 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO) in an organocatalytic system for the aerobic oxidation of alcohols, indicating potential applications in green chemistry and sustainable industrial processes (Shibuya et al., 2011).

5. Photostability in Fluorescence Applications

In fluorescence applications requiring high photostability, derivatives of cyanine fluorophores have been enhanced with substances such as 4-nitrobenzyl alcohol. Altman et al. (2011) demonstrated that conjugation with these compounds significantly improved the photostability of fluorophores without altering their spectral characteristics, which is critical in various fluorescence-based applications (Altman et al., 2011).

6. Catalytic Oxidation Properties

2-Fluoro-5-methylbenzyl alcohol-related compounds have been used in catalytic oxidation studies. Yang (2014) synthesized new Schiff base ligands and their oxidovanadium complexes, which exhibited selective heterogeneous catalytic properties. This research provides insights into the development of catalysts for various industrial chemical processes (Yang, 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye and respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and using it in a well-ventilated area .

properties

IUPAC Name

(2-fluoro-5-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNSKKLMCXORGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496843
Record name (2-Fluoro-5-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methylbenzyl alcohol

CAS RN

64977-30-6
Record name (2-Fluoro-5-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluoro-5-methylphenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-fluoro-5-methylbenzaldeyde (1.80 g, 12.3 mmol) in 3:1 tetrahydrofuran:methanol (82 ml total) at 0° C. was treated with sodium borohydride (0.93 g, 24.6 mmol). The reaction was slowly warmed to ambient temperature and stirred for about three hours. The reaction was quenched with water, transferred to a separatory funnel, and extracted with methylene chloride. The organic fraction was dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was further purified by high performance liquid chromatography to yield 1.3 grams (76%) of a clear oil.
Quantity
1.8 g
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0.93 g
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82 mL
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Yield
76%

Synthesis routes and methods II

Procedure details

To a 1M solution of lithium aluminum hydride in THF (57 mL) at 0° C. is added a solution of 2-fluoro-5-methylbenzoic acid (8.0 g, 52 mmol) in 160 mL of ether drop-wise. The reaction is then heated at reflux for 1.5 hr. The reaction is then cooled to 0° C. and is quenched with H2O (4 mL), aqueous 40% NaOH (4 mL) and H2O (4 mL). The resultant slurry is then filtered through celite and MgSO4. The filtrate is then concentrated and purified by silica gel flash column chromatography to provide the title compound.
[Compound]
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solution
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8 g
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57 mL
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160 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-methylbenzyl alcohol
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Reactant of Route 6
2-Fluoro-5-methylbenzyl alcohol

Citations

For This Compound
2
Citations
L Mtashobya - 2014 - eprints.soton.ac.uk
Carbohydrates are central to many fundamental processes. However, their interactions to proteins are characterized by low binding affinity. An attractive strategy to improve this affinity …
Number of citations: 1 eprints.soton.ac.uk
SS Hecht, M Loy, R Mazzarese… - Journal of Medicinal …, 1978 - ACS Publications
… The total product obtained was 6.7 g (92%) of 2fluoro-5-methylbenzyl alcohol(32): IR (film) … g (0.043 mol) of 2-fluoro-5-methylbenzyl alcohol (32) and 25 mL of S0C12 was refluxed for …
Number of citations: 34 pubs.acs.org

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